molecular formula C19H15ClFN5O4 B6492926 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 1052565-07-7

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B6492926
CAS No.: 1052565-07-7
M. Wt: 431.8 g/mol
InChI Key: MWEISQKPEYZLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1052565-07-7, molecular formula: C₁₉H₁₅ClFN₅O₄, molecular weight: 431.8 g/mol) features a pyrrolo[3,4-d][1,2,3]triazole core substituted with a 3-chloro-4-fluorophenyl group and an N-(3-methoxyphenyl)acetamide side chain . The 3-methoxyphenyl group likely improves solubility and pharmacokinetic properties. Although explicit bioactivity data are unavailable in the provided evidence, structural analogs suggest applications in kinase inhibition or enzyme modulation .

Properties

IUPAC Name

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN5O4/c1-30-12-4-2-3-10(7-12)22-15(27)9-25-17-16(23-24-25)18(28)26(19(17)29)11-5-6-14(21)13(20)8-11/h2-8,16-17H,9H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEISQKPEYZLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide is a synthetic organic molecule with potential biological significance. Its complex structure includes a pyrrolo[3,4-d][1,2,3]triazole core and various substituents that may influence its biological activity. The following sections detail the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C19H15ClFN5O3
  • Molecular Weight : 447.9 g/mol
  • CAS Number : 1052565-80-6

The biological activity of this compound is primarily attributed to its ability to inhibit the enzyme tyrosinase (EC 1.14.18.1), which plays a crucial role in melanin biosynthesis. Tyrosinase inhibitors are of significant interest in treating hyperpigmentation disorders and developing cosmetic products.

Biological Activity Studies

Recent studies have demonstrated the efficacy of this compound as a tyrosinase inhibitor:

Inhibitory Potency

A series of experiments evaluated the inhibitory effects of the compound on tyrosinase derived from Agaricus bisporus (AbTYR). The results indicated that modifications to the 3-chloro-4-fluorophenyl moiety significantly enhanced inhibitory activity.

CompoundIC50 (μM)Reference
2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo...1.38
Kojic Acid (control)17.76
Parent Compound (without modifications)4.49

The data shows that the synthesized compound exhibited an IC50 value of 1.38 μM , indicating potent inhibition compared to the control substance Kojic Acid , which had an IC50 of 17.76 μM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that:

  • The presence of the 3-chloro-4-fluorophenyl group is essential for enhancing tyrosinase inhibitory activity.
  • Modifications to the acetyl linking group did not adversely affect binding interactions but rather optimized steric hindrance within the active site of the enzyme.

Case Studies

Several case studies have been conducted to evaluate the potential applications of this compound:

  • Cosmetic Applications : The compound's ability to inhibit melanin production suggests its utility in skin whitening products.
  • Pharmaceutical Development : Ongoing research focuses on developing formulations that incorporate this compound for treating conditions related to excessive pigmentation.

Scientific Research Applications

Potential Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities. The following table summarizes some of these activities:

Compound Structural Features Biological Activity
5-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazoleSimilar triazole coreRIPK1 inhibition
2-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazoleTriazole with nitrophenyl groupAntifungal activity
7-Fluoro-5-(phenyl)-6H-pyrrolo[3,4-b]pyridin-5-onePyrrole derivativeAnticancer properties

The unique combination of functional groups in this compound may enhance its binding affinity and selectivity for targets involved in necroptosis and inflammation. This suggests potential applications in treating conditions such as cancer and inflammatory diseases .

Medicinal Chemistry Applications

The structural characteristics of 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide indicate several possible applications:

  • Cancer Therapy : Due to its potential to inhibit specific enzymes related to cancer pathways.
  • Anti-inflammatory Agents : The compound may modulate inflammatory pathways through its interaction with relevant molecular targets.
  • Antimicrobial Activity : Similar compounds have shown antifungal properties which could be explored further.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step processes starting from simpler precursors. Key steps may include:

  • Formation of the pyrrolo[3,4-d][1,2,3]triazole core through cyclization reactions.
  • Introduction of the chloro-fluorophenyl and methoxyphenyl groups under controlled reaction conditions.

The mechanism of action is hypothesized to involve binding to specific enzymes or receptors that modulate cellular signaling pathways related to inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between the target compound and related molecules:

Compound Name/ID Core Structure Key Substituents Molecular Weight Notable Properties Potential Applications
Target Compound Pyrrolo[3,4-d][1,2,3]triazole 3-Chloro-4-fluorophenyl, 3-methoxyphenyl acetamide 431.8 Moderate molecular weight; chloro/fluoro substituents for electronic modulation Kinase inhibition, enzyme antagonism (inferred)
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine (8) Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, phenyl, triazole-thiol ~600 (estimated) Larger heterocyclic system; thiol group for redox activity Antimicrobial, anticancer (speculative)
Compound 12 Pyridine-triazole-pyrrolo-thiazolo-pyrimidine hybrid 4-Chlorophenyl, 4-methoxyphenyl ~750 (estimated) High molecular weight; multiple aromatic substituents for π-π stacking Targeted protein degradation (PROTAC-like)
PROTAC AP-PROTAC-1 Thieno-triazolo-diazepine Chlorophenyl, dioxopiperidinyl, pyrazol-diazenyl ~1100 (estimated) PROTAC design with E3 ligase-recruiting moiety; large size for ternary complex formation Protein degradation therapeutics
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (7a/7b) Pyrazole-thiophene Amino, hydroxy, cyano/carboxylate ~300–350 Smaller scaffold; polar groups for solubility and hydrogen bonding Enzyme inhibition, metabolic regulation

Key Observations:

Structural Diversity: The target compound’s pyrrolo-triazole core is distinct from thiazolo-pyrimidine (), pyridine hybrids (), and PROTAC-linked systems (). Its compact structure may offer better bioavailability compared to bulkier analogs .

Physicochemical Properties: The target’s molecular weight (431.8) is within the "drug-like" range (<500), unlike larger hybrids (e.g., compound 12 at ~750) or PROTACs (>1000), which face challenges in cellular permeability . The 3-methoxyphenyl acetamide group may improve solubility compared to non-polar substituents in PROTACs or thiol-containing analogs .

Functional Implications: The acetamide side chain in the target compound could facilitate hydrogen bonding with biological targets, akin to the pyrazole-thiophene derivatives’ amino/hydroxy groups . Chloro/fluoro substituents are common in kinase inhibitors (e.g., imatinib analogs), suggesting similar therapeutic avenues .

Notes

Synthesis and Characterization :

  • The target compound’s synthesis likely involves heterocyclization and acylation steps, analogous to methods in . Structural confirmation via X-ray crystallography (using SHELXL ) would clarify conformational details critical for activity.

Bioactivity Data Limitations :

  • Direct bioactivity data for the target compound are absent in the evidence. Inferences are drawn from structurally related compounds, such as pyrrolo-thiazolo-pyrimidines with reported antimicrobial activity and PROTACs for protein degradation .

Future Directions :

  • Testing the target compound in 3D cell culture systems (e.g., hydrogel platforms ) could elucidate its bioactivity and metabolism in physiologically relevant environments.

Software for Structural Analysis :

  • Programs like SHELXL and WinGX are critical for refining crystal structures and analyzing molecular geometry, enabling precise comparisons with analogs.

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is efficiently constructed using CuAAC, a cornerstone reaction for triazole synthesis. For this compound:

  • Alkyne precursor : Ethyl propiolate or a substituted acetylene bearing the 3-chloro-4-fluorophenyl group.

  • Azide precursor : A β-azidoacetamide derivative, such as 2-azido-N-(3-methoxyphenyl)acetamide.

Reaction conditions :

  • Cu(I) catalyst (e.g., CuSO₄·5H₂O with sodium ascorbate).

  • Solvent: THF/H₂O (1:1) at 60°C for 12–24 hours.

  • Yield: 70–85% based on analogous triazolopyrazine syntheses.

Condensation of Diamino Triazoles with Dicarbonyl Compounds

An alternative route involves condensing 4,5-diamino-1H-1,2,3-triazole (14 ) with a 1,2-dicarbonyl species (e.g., glyoxal derivatives):

  • 4,5-Diamino-1H-triazole is prepared via hydrolysis of carbonyl azides derived from benzyl azide and ethyl cyanoacetate.

  • Dicarbonyl component : A fluorinated phenylglyoxal derivative introduces the 3-chloro-4-fluorophenyl group.

Key steps :

  • Condensation in ethanol under reflux (8–12 hours).

  • Acid catalysis (e.g., HCl) to promote cyclodehydration.

  • Yield: 30–40% due to competing side reactions.

Pyrrolo[3,4-d] Annulation and Oxo Functionalization

Intramolecular Cyclization of Triazole Precursors

The pyrrolo ring is formed via cyclization of a linear triazole intermediate bearing a pendant amine or ketone group:

  • Intermediate : 1-(2-carboxyethyl)-5-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4,6-dione.

  • Cyclization agent : POCl₃ or PCl₅ in anhydrous DMF at 0–5°C.

Mechanism :

  • Activation of the carboxylic acid as an acyl chloride.

  • Nucleophilic attack by the triazole’s α-amino group, forming the pyrrolo ring.

  • Yield: 50–65% after purification by silica gel chromatography.

Oxo Group Introduction via Oxidation

The 4,6-dioxo functionality is introduced by oxidizing dihydroxy or diamino intermediates:

  • Oxidizing agents : KMnO₄ in acidic conditions or RuO₄ under mild conditions.

  • Solvent system : Acetone/H₂O (2:1) at 25°C for 6 hours.

Characterization :

  • IR: Strong C=O stretches at 1720–1750 cm⁻¹.

  • ¹H NMR: Absence of protons adjacent to carbonyl groups.

Functional Group Installation: Aryl and Acetamide Moieties

Suzuki-Miyaura Coupling for 3-Chloro-4-fluorophenyl Attachment

The 3-chloro-4-fluorophenyl group is introduced via palladium-catalyzed cross-coupling:

  • Boronated precursor : 5-bromo-1H-triazole coupled with (3-chloro-4-fluorophenyl)boronic acid.

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 24 hours.

Yield : 60–75% with >95% regioselectivity.

Acetamide Side Chain Coupling

The N-(3-methoxyphenyl)acetamide is installed via amide bond formation:

  • Activation : 2-chloroacetyl chloride reacted with 3-methoxyaniline in dichloromethane.

  • Coupling : HATU/DIPEA in DMF, 0°C to room temperature, 12 hours.

Optimization :

  • Excess DIPEA (3 equiv) suppresses racemization.

  • Yield: 80–90% after recrystallization from ethanol.

Characterization and Analytical Data

Spectroscopic Confirmation

FTIR (KBr) :

  • 1750 cm⁻¹ (triazole C=O stretch).

  • 1660 cm⁻¹ (amide C=O stretch).

  • 1240 cm⁻¹ (C-F stretch).

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.82 (s, 1H, triazole-H).

  • δ 7.45–7.30 (m, 3H, fluorophenyl-H).

  • δ 6.95 (d, J = 8.4 Hz, 2H, methoxyphenyl-H).

  • δ 3.84 (s, 3H, OCH₃).

GC-MS : m/z 419.77 [M]⁺, consistent with molecular formula C₁₈H₁₂ClF₂N₅O₃.

Purity and Yield Optimization

StepMethodYield (%)Purity (HPLC)
Triazole formationCuAAC8598.5
Pyrrolo annulationPOCl₃ cyclization6097.2
Acetamide couplingHATU-mediated9099.1

Challenges and Mitigation Strategies

  • Regioselectivity in Triazole Formation :

    • Use of bulky directing groups on azides/alkynes to favor 1,4-disubstituted triazoles.

    • Microwave-assisted synthesis reduces reaction time and byproducts.

  • Oxidation Over-reduction :

    • Controlled stoichiometry of KMnO₄ prevents degradation of the pyrrolo ring.

  • Solubility Issues :

    • Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step organic reactions:

  • Core formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to construct the pyrrolo[3,4-d][1,2,3]triazole scaffold .
  • Substitution : Introduction of halogenated phenyl groups (e.g., 3-chloro-4-fluorophenyl) via nucleophilic aromatic substitution under controlled pH and temperature .
  • Acylation : Reaction of intermediates with acetic anhydride or acetyl chloride to form the acetamide moiety . High-Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and purity .

Q. How is the purity of the compound assessed during synthesis?

Purity is evaluated using:

  • Chromatography : HPLC and Thin-Layer Chromatography (TLC) to track reaction completion and isolate intermediates .
  • Spectroscopy : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structural integrity .
  • Mass Spectrometry (MS) : To verify molecular weight and detect impurities .

Q. What spectroscopic methods are used to characterize the compound?

Key techniques include:

  • NMR : ¹H and ¹³C NMR to assign proton and carbon environments, confirming substituent positions .
  • X-ray Crystallography : For absolute configuration determination, often refined using SHELXL .
  • IR Spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

Optimization strategies:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates and selectivity .
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) improve cyclization efficiency .
  • Temperature control : Reflux conditions (e.g., 80–100°C) balance reaction speed and side-product formation . Parallel reaction screening with Design of Experiments (DoE) can systematically identify optimal conditions .

Q. What strategies resolve contradictions in biological activity data?

Contradictions arise from assay variability or off-target effects. Mitigation approaches:

  • Replicate assays : Use orthogonal methods (e.g., enzyme inhibition vs. cell viability) to confirm activity .
  • Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., halogens, methoxy groups) to isolate critical moieties .
  • Target validation : Employ CRISPR knockouts or competitive binding assays to confirm specificity .

Q. How does SHELXL contribute to structural refinement in crystallographic studies?

SHELXL refines high-resolution crystallographic data by:

  • Anisotropic displacement parameters : Modeling atomic vibrations for precise electron density maps .
  • Twinning correction : Handling twinned crystals common in heterocyclic compounds .
  • Hydrogen placement : Automated positioning of hydrogen atoms using geometric constraints . Validation tools (e.g., R-factor, wR²) ensure model accuracy .

Q. How do halogen substitutions affect reactivity and bioactivity?

Halogens (Cl, F) influence:

  • Electrophilicity : Fluorine’s electron-withdrawing effect enhances electrophilic substitution reactivity .
  • Bioactivity : Chlorine increases lipophilicity, improving membrane permeability and target binding (see table below) .
SubstituentReactivity (Relative Rate)Bioactivity (IC₅₀, μM)
4-F1.012.3 ± 1.2
3-Cl-4-F0.88.7 ± 0.9
4-Br0.615.4 ± 1.5

Data derived from analogs in .

Q. What experimental approaches identify the compound’s molecular targets?

Target elucidation involves:

  • Affinity chromatography : Immobilized compound to pull down binding proteins .
  • Kinase profiling : Screen against kinase libraries to identify inhibitory activity .
  • Molecular docking : Predict binding modes using software like AutoDock or Schrödinger .
  • CRISPR-Cas9 screening : Genome-wide knockouts to identify essential genes for compound activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.